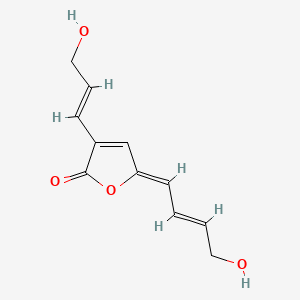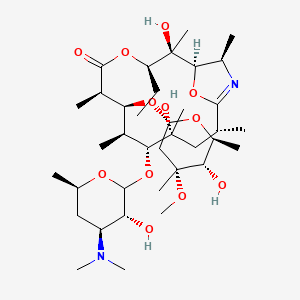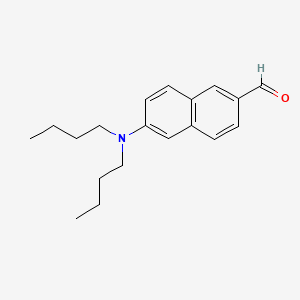
9-Demethoxyethanol-9-propanol Isoacyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-Demethoxyethanol-9-propanol Isoacyclovir involves several steps, starting from the parent compound AcyclovirThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
9-Demethoxyethanol-9-propanol Isoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
9-Demethoxyethanol-9-propanol Isoacyclovir has several applications in scientific research:
Chemistry: It is used as a reference material in analytical method development and validation.
Biology: The compound is studied for its antiviral properties and its potential to inhibit the replication of herpes viruses.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections.
Industry: It is used in the quality control of pharmaceutical products containing Acyclovir.
Mecanismo De Acción
The mechanism of action of 9-Demethoxyethanol-9-propanol Isoacyclovir involves its incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA .
Comparación Con Compuestos Similares
9-Demethoxyethanol-9-propanol Isoacyclovir is compared with other similar compounds such as:
Acyclovir: The parent compound, known for its antiviral activity.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but different spectrum of activity.
Famciclovir: A prodrug of Penciclovir, used to treat herpes virus infections.
This compound is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C8H11N5O2 |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
2-amino-7-(3-hydroxypropyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c9-8-11-6-5(7(15)12-8)13(4-10-6)2-1-3-14/h4,14H,1-3H2,(H3,9,11,12,15) |
Clave InChI |
ZXQLCYBGQKPABN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCCO)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)





![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

